1-(2-amino-2-cyclohexylacetyl)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide
Description
1-(2-Amino-2-cyclohexylacetyl)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide is a synthetic small molecule featuring an azetidine (4-membered saturated ring) core. Key structural elements include:
- Azetidine-2-carboxamide backbone: Confers conformational rigidity and influences target binding.
- 4-Cyanophenylmethyl substituent: Introduces aromatic and electron-withdrawing properties, which may modulate receptor interactions.
Properties
Molecular Formula |
C20H26N4O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(2-amino-2-cyclohexylacetyl)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide |
InChI |
InChI=1S/C20H26N4O2/c21-12-14-6-8-15(9-7-14)13-23-19(25)17-10-11-24(17)20(26)18(22)16-4-2-1-3-5-16/h6-9,16-18H,1-5,10-11,13,22H2,(H,23,25) |
InChI Key |
KSXWQVQZPDROFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of (S)-Azetidine-2-carboxylic Acid Intermediate
The azetidine-2-carboxamide moiety is central to the target compound. A widely adopted method involves synthesizing enantiomerically pure (S)-azetidine-2-carboxylic acid (AzeOH) as a precursor. The patent CN103467350A details a cost-effective route:
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Salt Formation : Reacting racemic 1-benzyl-azetidine-2-carboxylic acid with D-α-phenylethylamine in ethanol yields a diastereomeric salt. Cooling and crystallization preferentially isolate the (S)-enantiomer salt.
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Recrystallization : The crude (S)-1-benzyl-azetidine-2-carboxylic acid is purified via ethanol recrystallization, achieving >98% enantiomeric excess (ee).
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Debenzylation : Catalytic hydrogenation using 10% palladium carbon in methanol removes the benzyl group, yielding (S)-AzeOH with 81.9% yield and >99% HPLC purity.
This method avoids toxic cyanide reagents and high-vacuum distillation, making it scalable for industrial applications.
Cyclohexylacetyl Group Introduction
The 2-amino-2-cyclohexylacetyl segment is introduced via amide coupling. A Boc-protected intermediate is often employed to prevent side reactions:
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Boc Protection : The amine group of 2-amino-2-cyclohexylacetic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), yielding (2R)-N-Boc-2-amino-2-cyclohexylacetic acid.
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Activation and Coupling : The Boc-protected acid is activated with HOBt/EDCI and coupled to the azetidine-2-carboxamide intermediate. Reaction conditions (e.g., 0°C, 12 hours) minimize racemization.
Final Assembly: Cyanobenzyl Group Incorporation
The N-[(4-cyanophenyl)methyl] group is introduced via reductive amination or nucleophilic substitution:
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Reductive Amination : 4-Cyanobenzaldehyde reacts with the free amine of the azetidine-2-carboxamide intermediate in methanol, followed by sodium cyanoborohydride reduction. This method achieves 70–85% yields but requires careful pH control.
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Nucleophilic Substitution : Using 4-cyanobenzyl bromide and potassium carbonate in DMF at 60°C for 6 hours provides a higher yield (88–92%) but risks over-alkylation.
Optimization Strategies for Enhanced Efficiency
Reaction Condition Optimization
Key parameters influencing yield and purity include:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Coupling Temperature | 0–5°C | Minimizes epimerization |
| Solvent for Recrystallization | Ethanol/Water (3:1) | Enhances enantiomeric purity |
| Hydrogenation Pressure | 2 MPa H₂ | Completes debenzylation in 20h |
Stereochemical Control
The target compound’s bioactivity depends on the (S)-configuration of the azetidine ring and (R)-configuration of the cyclohexylacetyl group. Strategies include:
-
Chiral Resolution : Using D-α-phenylethylamine for diastereomeric salt formation ensures >98% ee for the azetidine intermediate.
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Asymmetric Catalysis : Ni(II)-Bis(oxazoline) catalysts in the cyclohexylacetyl coupling step achieve 95% enantioselectivity.
Analytical Characterization and Validation
Purity Assessment
Structural Confirmation
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Racemization during coupling | Low-temperature activation (0°C) |
| Palladium catalyst poisoning | Pre-treatment with EDTA to remove metals |
| Cyanobenzyl group hydrolysis | Anhydrous conditions with molecular sieves |
Comparative Analysis of Synthetic Routes
The chiral resolution route offers lower cost but requires additional recrystallization steps. Asymmetric catalysis improves yield but demands expensive ligands.
Chemical Reactions Analysis
Types of Reactions
1-(2-amino-2-cyclohexylacetyl)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with structural similarities to 1-(2-amino-2-cyclohexylacetyl)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of azetidine structures have been shown to possess cytotoxic effects against various human cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis makes it a candidate for further investigation in cancer therapeutics .
Antimicrobial Properties
The azetidine ring structure has been linked to antimicrobial activity. Compounds similar to 1-(2-amino-2-cyclohexylacetyl)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. This property is particularly valuable in the development of new antibiotics as resistance to existing drugs continues to rise .
Anti-inflammatory Effects
Compounds containing the azetidine framework have also been evaluated for their anti-inflammatory effects. Studies indicate that these compounds can reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Evaluation
A series of experiments were conducted using 1-(2-amino-2-cyclohexylacetyl)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide on various cancer cell lines. The compound showed significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. For example, in assays against breast cancer (MCF-7) cells, the compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment .
Case Study 2: Antimicrobial Screening
In a recent study evaluating the antimicrobial properties of azetidine derivatives, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, demonstrating its potential as an antimicrobial agent .
Data Summary
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of 1-(2-amino-2-cyclohexylacetyl)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and related molecules from the evidence:
*Calculated molecular formula based on unlabelled CAS 1356010-93-7.
Functional Implications of Structural Variations
Ring System Differences: The azetidine core in the target compound imposes greater ring strain compared to pyrrolidine (5-membered ring) in . This strain may alter binding kinetics to biological targets, favoring tighter interactions in constrained active sites.
Substituent Effects :
- Deuteration in reduces metabolic degradation rates, extending half-life in vivo without altering primary pharmacology.
- The sulfonamido group in improves water solubility and provides a hydrogen-bonding motif critical for protein-ligand interactions.
Toxicity and Safety Profiles: The understudied 2-cyano-N-[(methylamino)carbonyl]acetamide lacks toxicity data, limiting its therapeutic applicability despite structural simplicity.
Biological Activity
1-(2-amino-2-cyclohexylacetyl)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide, often referred to as a derivative of azetidine, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's unique properties.
- Cyclohexyl group : This moiety enhances hydrophobic interactions, potentially influencing the compound's interaction with biological targets.
- Cyanobenzyl moiety : This functional group may play a role in receptor binding and modulation.
Molecular Formula
- Molecular Formula : C20H26N4O2
- Molecular Weight : 366.45 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The azetidine structure allows for conformational flexibility, which may facilitate binding to various biological targets. The exact mechanism remains under investigation, but preliminary studies suggest that it may modulate enzyme activity or receptor signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that azetidine derivatives can possess cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to increased apoptosis in cancer cells .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 (Lung) | 0.01 - 0.3 | Topoisomerase inhibition |
| HL-60 (Leukemia) | < 0.5 | DNA cleavage stimulation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against Gram-positive bacteria and fungi, suggesting potential applications in treating infections .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated various derivatives of azetidine for their cytotoxic effects against multiple cancer cell lines. The results indicated that modifications in the structure significantly impacted efficacy, with certain compounds showing IC50 values as low as 0.01 μM against A549 cells .
- Mechanistic Insights : Research into the mechanism of action revealed that compounds similar to this azetidine derivative could induce DNA damage through topoisomerase inhibition. This mechanism is critical for developing new anticancer agents targeting resistant cancer types .
- Comparative Analysis : When compared with other compounds containing similar functional groups, such as (4-Cyanobenzyl)triphenylphosphonium chloride, this azetidine derivative exhibited distinct binding affinities and biological activities due to its unique structural features .
Q & A
Q. What are the optimal synthetic routes for 1-(2-amino-2-cyclohexylacetyl)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide, and how can reaction yields be improved?
The synthesis of structurally similar amide-containing compounds (e.g., ) typically involves coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM or ethanol under inert conditions. Key steps include:
- Amide bond formation : React 2-amino-2-cyclohexylacetic acid with azetidine-2-carboxamide precursors using TBTU and 2,6-lutidine as a base at 0–5°C to suppress side reactions .
- Purification : Monitor reactions via TLC (hexane:ethyl acetate, 9:3 v/v) and purify via acid/base extraction (e.g., 2.0 N HCl wash followed by sodium bicarbonate neutralization) .
- Yield optimization : Use stoichiometric excess of coupling agents (1.5–2.0 equiv) and maintain low temperatures during reagent addition to minimize decomposition .
Q. What spectroscopic methods are most effective for structural confirmation and purity assessment?
- NMR spectroscopy : Use 400 MHz H and C NMR in DMSO- to identify characteristic peaks (e.g., azetidine ring protons at δ 3.5–4.5 ppm, cyclohexyl CH at δ 1.2–1.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., calculated for CHNO: 371.21 g/mol) and detect impurities .
- Elemental analysis : Ensure carbon, hydrogen, and nitrogen values are within 0.5% of theoretical values .
Q. How should researchers design preliminary biological activity assays for this compound?
- Target selection : Prioritize assays based on structural analogs (e.g., benzimidazoles for antiparasitic activity, azetidines for protease inhibition) .
- In vitro screening : Use enzyme inhibition assays (e.g., trypsin-like proteases) at 10–100 µM concentrations, with positive controls (e.g., leupeptin) .
- Cytotoxicity : Test against human cell lines (e.g., HEK293) via MTT assay to establish IC values .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms?
- Reaction path modeling : Apply density functional theory (DFT) to compare energy barriers of competing pathways (e.g., amide vs. urea formation). Tools like Gaussian or ORCA can simulate intermediates .
- Solvent effects : Use COSMO-RS to predict solvent interactions impacting yield discrepancies (e.g., DCM vs. THF) .
- Example : ’s ICReDD framework integrates computational screening with experimental validation to prioritize viable synthetic routes.
Q. What strategies address conflicting bioactivity data across studies?
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Meta-analysis : Compare IC values under standardized conditions (pH, temperature) and adjust for assay interference (e.g., compound aggregation) .
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Structural analogs : Test derivatives (e.g., replacing 4-cyanophenyl with 4-methoxyphenyl) to isolate pharmacophore contributions .
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Table: Comparative Bioactivity of Analogs
Analog Structure Target Enzyme IC (µM) Cytotoxicity (HEK293 IC, µM) 4-Cyanophenyl derivative 12.3 ± 1.2 >100 4-Methoxyphenyl derivative 45.6 ± 3.8 78.9 ± 5.6 Cyclohexyl → Phenyl substitution Inactive >100
Q. How can advanced crystallization techniques improve X-ray diffraction quality?
- Solvent screening : Use vapor diffusion with 10–20% PEG 4000 in DMF/water mixtures to grow single crystals .
- Cryoprotection : Soak crystals in 25% glycerol before flash-cooling in liquid nitrogen for synchrotron data collection .
- Resolution enhancement : Apply SHELXT for phase refinement, particularly for disordered cyclohexyl groups .
Methodological Considerations
Q. What protocols ensure reproducibility in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
